molecular formula C17H16N2O4 B12052947 N-(4-Isobutyrylphenyl)-3-nitrobenzamide CAS No. 618069-82-2

N-(4-Isobutyrylphenyl)-3-nitrobenzamide

Cat. No.: B12052947
CAS No.: 618069-82-2
M. Wt: 312.32 g/mol
InChI Key: CNWARFRYQBDAAP-UHFFFAOYSA-N
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Description

N-(4-Isobutyrylphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C17H16N2O4 It is a derivative of benzamide, characterized by the presence of an isobutyryl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isobutyrylphenyl)-3-nitrobenzamide typically involves the reaction of 4-isobutyrylbenzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isobutyrylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as the solvent.

Major Products Formed

    Reduction: N-(4-Isobutyrylphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-Isobutyrylbenzoic acid and 3-nitroaniline.

Scientific Research Applications

N-(4-Isobutyrylphenyl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Isobutyrylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isobutyryl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Isobutyrylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.

    N-(4-Isobutyrylphenyl)-4-methylbenzamide: Contains a methyl group instead of a nitro group.

    2-(4-Isobutyrylphenyl)propanamide: A related compound with a different amide structure.

Uniqueness

N-(4-Isobutyrylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct pharmacological properties compared to similar compounds.

Properties

CAS No.

618069-82-2

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-[4-(2-methylpropanoyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C17H16N2O4/c1-11(2)16(20)12-6-8-14(9-7-12)18-17(21)13-4-3-5-15(10-13)19(22)23/h3-11H,1-2H3,(H,18,21)

InChI Key

CNWARFRYQBDAAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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